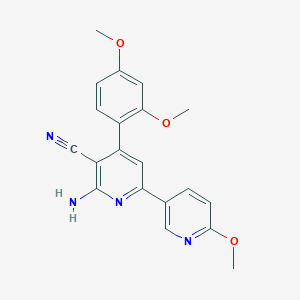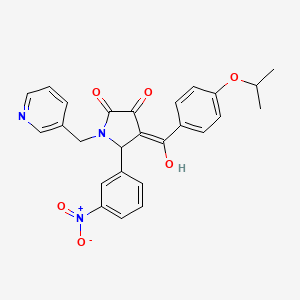![molecular formula C17H19NO B5347168 N-[(2-methylphenyl)(phenyl)methyl]propanamide](/img/structure/B5347168.png)
N-[(2-methylphenyl)(phenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylphenyl)(phenyl)methyl]propanamide, also known as modafinil, is a medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain. Modafinil has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
科学的研究の応用
Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. Modafinil has also been investigated for its potential use in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been studied for its potential use in the treatment of depression, bipolar disorder, and addiction.
作用機序
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin, which are involved in regulating wakefulness and sleep. Modafinil is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase wakefulness, reduce fatigue, and improve cognitive function. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. Additionally, N-[(2-methylphenyl)(phenyl)methyl]propanamide has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.
実験室実験の利点と制限
Modafinil has a number of advantages for use in lab experiments. It has a long half-life, allowing for sustained effects over a period of several hours. Modafinil is also well-tolerated, with few side effects. However, N-[(2-methylphenyl)(phenyl)methyl]propanamide can be expensive, which may limit its use in some experiments. Additionally, this compound can be difficult to obtain, as it is a controlled substance in some countries.
将来の方向性
There are a number of future directions for research on N-[(2-methylphenyl)(phenyl)methyl]propanamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with various neurological disorders. Another area of interest is the potential use of this compound in the treatment of addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
Modafinil is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing effects and has potential applications in the treatment of cognitive impairment associated with various neurological disorders, as well as addiction. Modafinil has a number of advantages for use in lab experiments, but its high cost and controlled status in some countries may limit its use. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinylacetamide with 2-methylpropanoyl chloride. The resulting compound is then purified through recrystallization to produce N-[(2-methylphenyl)(phenyl)methyl]propanamide. The synthesis method has been well-established and has been used to produce this compound for both research and clinical purposes.
特性
IUPAC Name |
N-[(2-methylphenyl)-phenylmethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(19)18-17(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYWBUPGGCXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-N-{[5-(2-furyl)isoxazol-3-yl]methyl}-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5347088.png)
![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)
![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![rel-(4aS,8aR)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5347129.png)

![1-{6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5347136.png)
![N-{2-[(2R)-2-pyrrolidinyl]ethyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5347146.png)
![2-fluoro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5347149.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)

![1-[(5-ethyl-2-pyridinyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5347162.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)